

# 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight

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## Compound of Interest

Compound Name: 7-Oxo-7-(phenylamino)heptanoic acid

Cat. No.: B029972

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## A Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid

This technical guide provides an in-depth overview of **7-Oxo-7-(phenylamino)heptanoic acid**, a molecule of interest in proteomics research.<sup>[1]</sup> The document details its molecular structure, physicochemical properties, a conceptual synthesis protocol, and a logical workflow for its preparation, designed for researchers, scientists, and professionals in drug development.

## Core Molecular Data

The fundamental properties of **7-Oxo-7-(phenylamino)heptanoic acid** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	235.28 g/mol	<a href="#">[1]</a>
CAS Number	160777-08-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	C1=CC=C(C=C1)NC(=O)CCC CCC(=O)O	<a href="#">[2]</a>
Storage Conditions	Store at -20 °C	<a href="#">[2]</a>

## Molecular Structure and Properties

**7-Oxo-7-(phenylamino)heptanoic acid** possesses a bifunctional structure, incorporating a heptanoic acid backbone, a ketone group at the 7-position, and a phenylamino (anilide) group also at the 7-position. This unique arrangement of functional groups—a carboxylic acid and an amide—provides multiple sites for chemical modification, making it a versatile building block in organic synthesis. The presence of both a hydrogen bond donor (the N-H of the amide) and acceptors (the carbonyl oxygens and the carboxylic acid) influences its solubility and interaction with biological macromolecules.

## Conceptual Experimental Protocol: Synthesis

A specific, detailed experimental protocol for the synthesis of **7-Oxo-7-(phenylamino)heptanoic acid** is not readily available in the cited literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations, starting from pimelic acid.

Objective: To synthesize **7-Oxo-7-(phenylamino)heptanoic acid** from pimelic acid.

Materials:

- Pimelic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Aniline

- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Pyridine or triethylamine (as a base)
- Hydrochloric acid (HCl)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

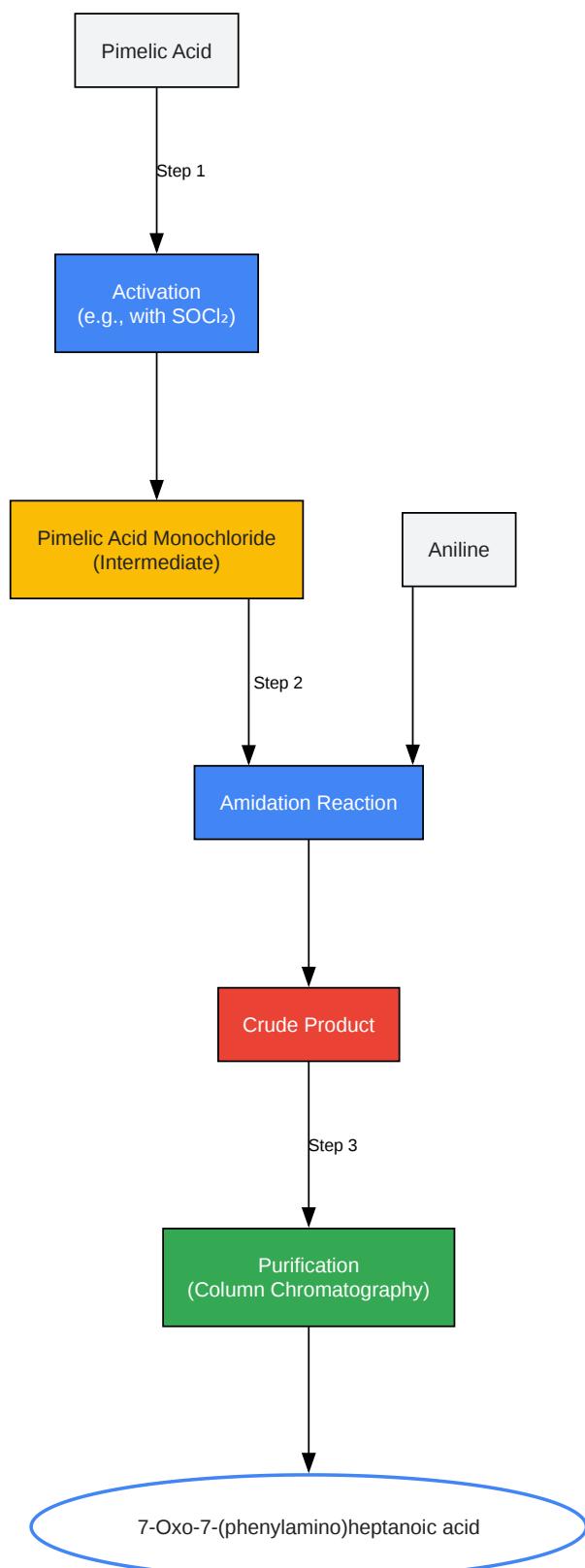
#### Methodology:

- Step 1: Synthesis of Pimelic Acid Monochloride.
  - In a round-bottom flask, suspend pimelic acid in a minimal amount of anhydrous DCM.
  - Add 1.1 equivalents of thionyl chloride dropwise at 0 °C.
  - Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
  - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pimelic acid monochloride.
- Step 2: Amidation with Aniline.
  - Dissolve the crude acid chloride in anhydrous DCM.
  - In a separate flask, dissolve 2.2 equivalents of aniline in anhydrous DCM containing a non-nucleophilic base like pyridine.
  - Slowly add the acid chloride solution to the aniline solution at 0 °C.
  - Stir the reaction mixture at room temperature for 12-18 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 3: Work-up and Purification.
  - Upon completion, quench the reaction with dilute HCl.
  - Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure **7-Oxo-7-(phenylamino)heptanoic acid**.
- Step 4: Characterization.
  - Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Logical Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of **7-Oxo-7-(phenylamino)heptanoic acid**.



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Caption: Conceptual workflow for the synthesis of **7-Oxo-7-(phenylamino)heptanoic acid**.

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## References

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